molecular formula C19H14ClFN4 B2519504 3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890635-53-7

3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2519504
CAS No.: 890635-53-7
M. Wt: 352.8
InChI Key: FOLXBBSATWYINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at positions 3, 5, and 6. Key structural attributes include:

  • Position 3: 2-Chlorophenyl group (electron-withdrawing substituent at the ortho position).
  • Position 5: Methyl group (small hydrophobic substituent).
  • Position 7: N-(4-Fluorophenyl)amine (electron-withdrawing para-fluorine on the aromatic ring).

This compound is hypothesized to exhibit biological activity due to structural similarities with pyrazolopyrimidine derivatives reported as kinase inhibitors or anti-infective agents .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4/c1-12-10-18(24-14-8-6-13(21)7-9-14)25-19(23-12)16(11-22-25)15-4-2-3-5-17(15)20/h2-11,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLXBBSATWYINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the heterocyclic scaffold . Common starting materials include 2-chlorobenzaldehyde, 4-fluoroaniline, and 5-methylpyrazole, which undergo a series of reactions under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines in cancer therapy. The compound has shown promising results in inhibiting various cancer cell lines through multiple mechanisms:

  • Aurora Kinase Inhibition : Similar compounds have demonstrated activity against aurora kinases, which are critical for cell division and often overexpressed in cancer cells. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
  • Cell Line Studies : The compound exhibited cytotoxic effects against several cancer cell lines. For instance, derivatives have been tested against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values in the micromolar range.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been explored through their interaction with phosphodiesterase enzymes:

  • Phosphodiesterase Inhibition : Compounds in this class have been shown to selectively inhibit phosphodiesterase enzymes involved in inflammatory pathways. This inhibition can reduce inflammation and pain associated with chronic inflammatory diseases.

Antimicrobial Activity

Research indicates that pyrazolo derivatives possess antimicrobial properties:

  • Broad-Spectrum Activity : Compounds similar to 3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Antioxidant Properties

The antioxidant capacity of this compound may contribute to its therapeutic effects:

  • Free Radical Scavenging : Pyrazolo[1,5-a]pyrimidines have shown promise in scavenging free radicals, potentially reducing oxidative stress and associated cellular damage.

Case Study 1: Aurora Kinase Inhibition

A study investigated the efficacy of a related pyrazolo compound on aurora kinase activity using biochemical assays. The results indicated that the compound inhibited aurora kinase A with an IC50 value of approximately 50 nM, leading to significant reductions in cell proliferation in cancer models.

Case Study 2: Anti-inflammatory Effects

In vivo studies demonstrated that a derivative of the compound reduced paw edema in a rat model of inflammation by approximately 40% compared to control groups. This effect was attributed to the inhibition of phosphodiesterase activity.

Case Study 3: Antimicrobial Testing

A recent antimicrobial assay evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating significant antimicrobial activity.

Table 1: Biological Activities of Related Pyrazolo Compounds

Activity TypeCompound NameIC50 / MIC ValuesReferences
Aurora KinaseRelated Pyrazolo Compound~50 nM
Anti-inflammatoryDerivative XReduction ~40%
Antimicrobial3-(2-chlorophenyl)-N-(4-fluorophenyl)...MIC = 32 µg/mL

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The table below compares substituents and properties of the target compound with closely related analogs:

Compound Name Substituents Molecular Weight Key Biological Data (if available) Reference
Target Compound 3-(2-ClPh), 5-Me, N-(4-FPh) 393.83* Not reported
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 3-(2-MeOPh), 5-Me, N-(4-ClPh) 364.83 Not reported
3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolopyrimidin-7-amine 3,5-(4-FPh), N-(pyridin-2-ylmethyl) 438.42 Anti-mycobacterial MIC: 0.06–0.12 µM
3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolopyrimidin-7-amine 3-(4-ClPh), 6-(4-FPh), 5-Me 352.80 Not reported
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolopyrimidin-7-amine 3-(4-FPh), 5-Ph, N-(pyridin-2-ylmethyl) 409.41 Anti-mycobacterial MIC: 0.12–0.25 µM

*Calculated molecular weight.

Key Observations:

Substituent Position and Electronic Effects: The 2-chlorophenyl group at position 3 in the target compound introduces steric hindrance and electron-withdrawing effects distinct from analogs with 4-fluorophenyl (e.g., ) or 2-methoxyphenyl (e.g., ). The N-(4-fluorophenyl) group in the target compound contrasts with N-(pyridin-2-ylmethyl) in active anti-mycobacterial agents (e.g., ), which may reduce hERG liability but affect solubility .

Biological Activity Trends :

  • Analogs with 3-(4-fluorophenyl) and 5-aryl substituents (e.g., compounds 32, 47 in ) demonstrated potent anti-mycobacterial activity (MIC < 0.25 µM). The target’s 3-(2-chlorophenyl) substitution may reduce activity due to steric or electronic mismatches.
  • N-(Pyridin-2-ylmethyl) derivatives generally show enhanced microsomal stability compared to N-aryl amines like the target compound .

Pharmacokinetic and Toxicity Considerations

  • hERG Inhibition : N-aryl amines (e.g., target compound) may carry higher hERG liability than N-alkyl derivatives, as observed in SAR studies .
  • Metabolic Stability : Microsomal stability of N-(pyridin-2-ylmethyl) analogs (e.g., compound 47: t₁/₂ > 60 min in human liver microsomes) suggests superior metabolic profiles compared to N-aryl amines .

Biological Activity

The compound 3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of a pyrazolo[1,5-a]pyrimidine core with specific substitutions that enhance its biological properties. The molecular formula is C19H14ClFNC_{19}H_{14}ClFN with a molecular weight of approximately 352.8 g/mol. The presence of both chlorophenyl and fluorophenyl groups contributes to its pharmacological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . These derivatives have shown significant inhibitory effects against various cancer cell lines:

  • Mechanism of Action : The antitumor activity is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the BRAF(V600E) and EGFR pathways .
  • Case Studies : In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), suggesting a promising avenue for further development in oncology .

Antimicrobial Activity

Pyrazolo derivatives have also been explored for their antimicrobial properties:

  • Antibacterial Effects : Research indicates that these compounds possess significant activity against gram-positive bacteria and mycobacterial strains. For example, derivatives were tested against Staphylococcus aureus and Mycobacterium tuberculosis, showing promising results .
  • Synergistic Effects : Some studies suggest that combining pyrazolo derivatives with established antibiotics can enhance efficacy, particularly in resistant bacterial strains .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo derivatives has been documented in various studies:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
  • Research Findings : Compounds similar to this compound have shown effectiveness in reducing inflammation in animal models of arthritis and other inflammatory conditions.

Research Findings and Data Tables

The following table summarizes key research findings regarding the biological activities of this compound and its analogs:

Activity TypeModel SystemIC50 Values (µM)Reference
AntitumorMDA-MB-231 (breast cancer)5.2
AntibacterialS. aureus4.0
Anti-inflammatoryAnimal model (arthritis)Not specified

Q & A

Q. Optimization Parameters :

ParameterImpact on Yield/PurityExample Conditions
SolventPolar aprotic solvents (DMF, NMP) enhance solubility of intermediatesDMF at 80–100°C
CatalystPd(PPh₃)₄ improves coupling efficiency in Suzuki reactions5 mol% Pd(PPh₃)₄
PurificationColumn chromatography (silica gel, hexane/EtOAc) achieves >95% purity

Basic: Which analytical techniques are critical for characterizing its purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, methyl groups at C5 appear as singlets near δ 2.3–2.5 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₅ClFN₅ requires m/z 380.1078 [M+H]⁺) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% by reverse-phase C18 columns with UV detection at 254 nm) .

Q. Structural Pitfalls :

  • Isomer Discrimination : Overlapping signals in NMR may require 2D techniques (COSY, HSQC) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .

Advanced: How to design experiments to elucidate its mechanism of action in cancer or infectious diseases?

Answer:

  • Target Identification :
    • Molecular Docking : Screen against kinase or enzyme libraries (e.g., Plasmodium falciparum dihydroorotate dehydrogenase or microtubule-associated proteins) using AutoDock Vina .
    • Enzyme Assays : Measure IC₅₀ values via spectrophotometric assays (e.g., malate dehydrogenase inhibition for antiparasitic activity) .
  • Cellular Studies :
    • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to evaluate anticancer activity .
    • MIC Determination : Broth microdilution for antibacterial/antifungal efficacy .

Q. Data Interpretation :

  • Correlate structural features (e.g., 4-fluorophenyl group) with target affinity using SAR tables:
SubstituentTarget Affinity (IC₅₀, nM)Reference
4-Fluorophenyl12.3 (KDR kinase)
2-Chlorophenyl8.7 (PfDHODH)

Advanced: How to address contradictions in reported biological activity data across studies?

Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays to minimize variability in MIC values .
  • Control Compounds : Benchmark against known inhibitors (e.g., methotrexate for antifolate activity) .
  • Metabolic Stability Testing : Evaluate hepatic microsome stability to rule out false negatives in in vitro assays .

Case Study :
Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups showed conflicting cytotoxicity data due to divergent cell lines (e.g., IC₅₀ = 1.2 µM in HeLa vs. 8.7 µM in MCF-7). Normalizing to cell permeability (logP) resolved discrepancies .

Basic: What are the key structural features influencing its chemical reactivity and stability?

Answer:

  • Electron-Withdrawing Groups : The 2-chlorophenyl substituent increases electrophilicity at C7, facilitating nucleophilic substitution .
  • Steric Effects : The 5-methyl group hinders planarization, reducing π-stacking interactions but enhancing metabolic stability .
  • Hydrogen Bonding : The N-(4-fluorophenyl)amine participates in H-bonding with biological targets (e.g., ATP-binding pockets) .

Q. Degradation Pathways :

  • Hydrolysis : Susceptible to acidic cleavage of the pyrimidine ring (pH < 3) .
  • Oxidation : The methyl group at C5 undergoes slow CYP450-mediated oxidation .

Advanced: What in vivo models are suitable for evaluating its therapeutic potential?

Answer:

  • Anticancer : Xenograft models (e.g., nude mice with HT-29 colon tumors) at 10–50 mg/kg doses, monitoring tumor volume and toxicity .
  • Antimicrobial : Murine models of Mycobacterium tuberculosis infection (e.g., BALB/c mice) with CFU counts in lungs/spleen .
  • Pharmacokinetics :
    • Bioavailability : Measure plasma concentrations via LC-MS/MS after oral administration .
    • Metabolite Profiling : Identify Phase I/II metabolites using liver microsomes .

Q. Optimization Loop :

ParameterAdjustmentOutcome
Low oral bioavailabilityIntroduce PEGylated prodrugsIncreased AUC by 3-fold
High clearanceModify 4-fluorophenyl to 4-CF₃t₁/₂ extended from 2.1 to 5.7 h

Advanced: How to optimize pharmacokinetic properties through rational derivatization?

Answer:

  • Lipophilicity : Replace 5-methyl with tert-butyl to enhance logP (from 2.1 to 3.4) for blood-brain barrier penetration .
  • Solubility : Introduce sulfonate groups at C2, improving aqueous solubility from 0.1 mg/mL to 8.4 mg/mL .
  • Metabolic Stability : Fluorinate the pyrimidine ring to reduce CYP3A4-mediated oxidation (CLhep decreased from 45 to 12 mL/min/kg) .

Q. SAR Table :

DerivativeModificationlogPt₁/₂ (h)IC₅₀ (nM)
ParentNone2.12.112.3
Derivative A5-CF₃3.05.78.9
Derivative B2-SO₃H1.51.815.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.